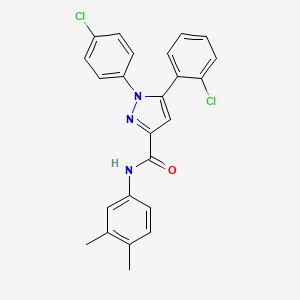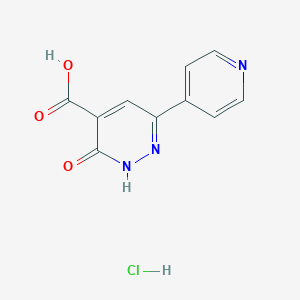
6-Oxo-3-pyridin-4-yl-1H-pyridazine-5-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Oxo-3-pyridin-4-yl-1H-pyridazine-5-carboxylic acid;hydrochloride” is a complex compound that belongs to the class of pyridazines and pyridazinones . These are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . They are present in some commercially available drugs and agrochemicals .
Synthesis Analysis
The synthesis of pyridazine-based systems is less common in the literature than other diazines (pyrimidine and pyrazine) . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents .Molecular Structure Analysis
The molecular structure of “this compound” is complex. Pyridazinone is the derivative of pyridazine which belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and an oxygen atom at the 3 position of the ring .Chemical Reactions Analysis
Pyridazine-based systems have been utilized in medicinal chemistry against a range of biological targets and physiological effects . A series of 6-benzoxacinyl pyradazin-3-ones was tested for inhibition of cardiac phosphodiestrase-III (PDE-III) fraction in vitro and for the inotropic activity in vivo .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research demonstrates the synthesis of nicotinic acid hydrazide derivatives, starting from pyridine 3-carboxillic acid, leading to compounds with antimicrobial and antimycobacterial activities. These compounds, through a series of reactions involving acetyl acetone, ethyl acetoacetate, and other reagents, yield various derivatives showing promising biological activities (R.V.Sidhaye et al., 2011).
Metal-Organic Frameworks (MOFs)
Research on the structure of discrete hexadecameric water clusters within a metal-organic framework highlights the unique self-assembly capabilities of pyrazine derivatives when reacted with metal ions. This study showcases the potential of these compounds in forming complex 3D structures, contributing to the understanding of water molecule association and MOF design (S. Ghosh & P. K. Bharadwaj, 2004).
Coordination Chemistry and Biotransformation
The study of oxidovanadium(IV) complexes with pyrazine and picolinate derivatives reveals their structural characterization and behavior in solid state and aqueous solutions. Insights into the biotransformation of these complexes in the presence of blood plasma proteins offer a deeper understanding of their potential biological interactions and applications (Tanja Koleša-Dobravc et al., 2014).
Antimicrobial Agents from Pyridine Derivatives
Synthesis of pyridine-bridged 2,6-bis-carboxamide Schiff's bases from 2,6-pyridinedicarbonyl dichloride and their evaluation as antimicrobial agents demonstrate the potential of pyridine derivatives in developing new antimicrobial compounds. The exploration of these compounds' bactericidal and fungicidal activities suggests their potential in addressing resistant microbial strains (M. Al-Omar & A. Amr, 2010).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of 3,6-di(pyridin-2-yl)pyridazines highlights an efficient method for producing compounds with metal-coordinating abilities. This technique accelerates the cycloaddition reactions, offering a more time-efficient approach to synthesizing pyridazine derivatives for further scientific and industrial applications (R. Hoogenboom et al., 2006).
Propriétés
IUPAC Name |
6-oxo-3-pyridin-4-yl-1H-pyridazine-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3.ClH/c14-9-7(10(15)16)5-8(12-13-9)6-1-3-11-4-2-6;/h1-5H,(H,13,14)(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVCTYLJNHWRDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=O)C(=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-2-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2730713.png)
![8-(2-Fluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2730714.png)

![N-((tetrahydrofuran-2-yl)methyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2730719.png)
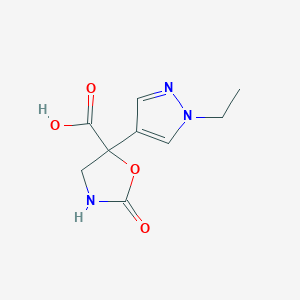
![2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]-3-(pyridin-4-yl)prop-2-enamide](/img/structure/B2730721.png)
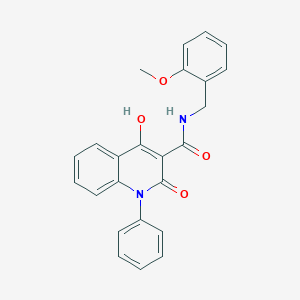
![2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2730728.png)
![2-(2-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2730729.png)
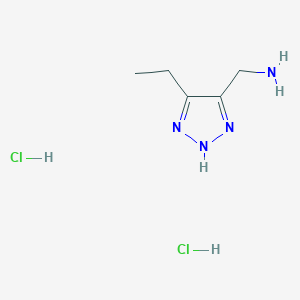
![(Z)-methyl 2-((1H-pyrrol-2-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2730732.png)
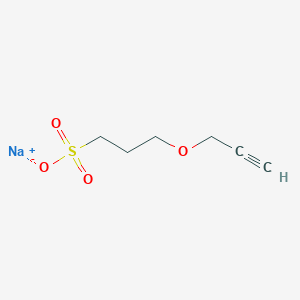
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2730734.png)
